p-Nitrophenyl laurate

Lipase kinetics Substrate specificity Candida rugosa

p-Nitrophenyl laurate (4-nitrophenyl dodecanoate, C12) is the canonical medium-chain chromogenic substrate for continuous lipase/esterase assays. It releases 4-nitrophenol (absorbance 400–420 nm) upon hydrolysis, enabling precise spectrophotometric quantification. This C12 ester is the definitive probe for distinguishing isoform-specific activity (e.g., Candida rugosa lipase A vs. B) and for validating ScCO₂ enzymatic processes (optimum 55 °C). Substituting with C10 or C14 analogs without chain-length validation introduces uncontrolled kinetic variability. Choose this compound as your reliable C12 reference substrate for high-throughput screening, acyl-enzyme intermediate studies, and routine lipase assays.

Molecular Formula C18H27NO4
Molecular Weight 321.4 g/mol
CAS No. 1956-11-2
Cat. No. B1198060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Nitrophenyl laurate
CAS1956-11-2
Synonyms4-nitrophenyl laurate
p-nitrophenyl laurate
para-nitrophenyl laurate
Molecular FormulaC18H27NO4
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C18H27NO4/c1-2-3-4-5-6-7-8-9-10-11-18(20)23-17-14-12-16(13-15-17)19(21)22/h12-15H,2-11H2,1H3
InChIKeyYNGNVZFHHJEZKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Nitrophenyl Laurate (CAS 1956-11-2): A Core Chromogenic Lipase Substrate for Interfacial and Kinetic Characterization


p-Nitrophenyl laurate (4-nitrophenyl dodecanoate) is a medium‑chain (C12) chromogenic p‑nitrophenyl ester that releases 4‑nitrophenol (absorbance at 400–420 nm) upon hydrolysis, enabling continuous spectrophotometric quantification of lipase/esterase activity [1]. This compound is the canonical 12‑carbon reference substrate for assessing acyl‑chain‑length specificity in interfacial lipase assays and mixed‑micelle systems [2].

Why Generic Substitution of p-Nitrophenyl Laurate Compromises Lipase Assay Validity and Chain‑Length Specificity Determination


p‑Nitrophenyl esters exhibit divergent reactivity, substrate specificity, and interfacial behavior as a function of acyl‑chain length; a change from the C12 laurate ester to a C10 (decanoate) or C14 (myristate) analog can invert relative activity rankings [1] and alter the optimal temperature for enzymatic hydrolysis by up to 5 °C [2]. Consequently, substituting p‑nitrophenyl laurate without chain‑length validation introduces uncontrolled variability, invalidating cross‑study comparisons and kinetic parameter interpretations.

Quantitative Differentiation Evidence for p-Nitrophenyl Laurate Against Key In‑Class Chromogenic Substrates


Chain‑Length Dependent Substrate Specificity: Lipase B Exhibits Peak Activity Precisely at C12

In a direct head‑to‑head comparison of lipid p‑nitrophenyl esters micellized with Triton X‑100, lipase A from Candida rugosa showed maximal activity centered on p‑nitrophenyl caprylate (C8), while lipase B from the same organism exhibited its peak activity exactly on p‑nitrophenyl laurate (C12) [1]. This demonstrates that the C12 ester is the discriminating substrate required to differentiate lipase B from lipase A.

Lipase kinetics Substrate specificity Candida rugosa

Kinetic Efficiency: kcat/Km Values for Lipase B on p-Nitrophenyl Laurate

Under fixed substrate molar fraction conditions (Case I), lipase B exhibited a catalytic efficiency (kcat/Km) of 5.6 × 10⁵ s⁻¹ M⁻¹ on p‑nitrophenyl laurate, whereas lipase A showed a lower efficiency of 3.0 × 10⁵ s⁻¹ M⁻¹ on the same substrate [1]. This quantifies the superior performance of lipase B with the C12 ester.

Enzyme kinetics Lipase catalysis Michaelis-Menten

Enzyme‑Dependent Relative Activity: RcLipase Specific Activity Comparison Across Chain Lengths

In a comprehensive substrate‑specificity panel for RcLipase, p‑nitrophenyl laurate (C12) exhibited a specific activity of 317.7 U/ml, which is significantly higher than that of p‑nitrophenyl decanoate (C10; 281.0 U/ml) but lower than that of p‑nitrophenyl palmitate (C16; 421.2 U/ml) [1]. This places the C12 ester as an intermediate-activity reference in this enzyme system.

Lipase assay Substrate screening RcLipase

Thermal Shift in Optimal Hydrolysis Temperature: A 5 °C Advantage in Supercritical CO₂

In supercritical carbon dioxide (ScCO₂) with Novozym 435 lipase, the optimal hydrolysis temperature for p‑nitrophenyl laurate (PNPL) was 55 °C, identical to the longer‑chain myristate (C14) and palmitate (C16) esters, but 5 °C higher than the shorter‑chain butyrate (C4) and caprylate (C8) esters, which peaked at 50 °C [1]. This demonstrates that C12 and longer esters require elevated thermal energy for maximal catalytic rate in ScCO₂.

Supercritical fluid enzymology Thermal stability Novozym 435

Absolute Specific Activity in a Standardized Assay: SCNL Enzyme Panel

Using SCNL enzyme at 37 °C and pH 7.0, p‑nitrophenyl laurate yielded a specific activity of 312.7 U/mg, which is nearly identical to the activity on p‑nitrophenyl myristate (C14; 310.5 U/mg) and p‑nitrophenyl palmitate (C16; 334.7 U/mg), but substantially higher than on p‑nitrophenyl acetate (C2; 301.2 U/mg) [1]. This establishes the C12–C16 esters as a high‑activity cluster in this assay.

Enzyme characterization Lipase screening Specific activity

Lipoprotein Lipase Acyl‑Enzyme Trapping: p‑Nitrophenyl Laurate as the Probe for Mechanistic Studies

Kinetic studies with bovine milk lipoprotein lipase demonstrated that nucleophile‑induced changes in Km and Vmax for p‑nitrophenyl laurate hydrolysis are consistent with trapping of a lauryl‑lipoprotein lipase intermediate, a finding not universally reproduced with shorter‑chain esters [1]. This makes p‑nitrophenyl laurate the substrate of choice for probing the acyl‑enzyme mechanism of this clinically relevant lipase.

Lipoprotein lipase Acyl-enzyme intermediate Mechanistic enzymology

Validated Research and Industrial Application Scenarios for p-Nitrophenyl Laurate


Isoform‑Specific Lipase Profiling and Differentiation

When the goal is to distinguish lipase A from lipase B in Candida rugosa or to characterize the substrate‑chain‑length preference of a novel lipase, p‑nitrophenyl laurate is the definitive C12 probe. The isoform‑specific activity maximum (lipase B peak at C12) and differential kcat/Km (5.6 × 10⁵ s⁻¹ M⁻¹ vs 3.0 × 10⁵ s⁻¹ M⁻¹) provide unambiguous quantitative discrimination [1].

Supercritical CO₂ Biocatalysis and Green Chemistry Process Development

In ScCO₂ systems employing Novozym 435, p‑nitrophenyl laurate serves as the model substrate for medium‑chain ester hydrolysis, with a well‑defined optimum temperature of 55 °C—5 °C higher than C4/C8 esters [1]. This makes it the appropriate choice for developing and validating high‑temperature, solvent‑free enzymatic processes.

High‑Throughput Lipase Screening and Kinetic Assay Standardization

For laboratories performing routine spectrophotometric lipase assays at 37 °C and pH 7.0, p‑nitrophenyl laurate yields a specific activity of 312.7 U/mg with SCNL enzyme [1], placing it in the high‑activity cluster (C12–C16). Its reproducible kinetic behavior and established molar absorptivity make it a reliable calibration substrate for high‑throughput screening campaigns.

Lipoprotein Lipase Mechanistic Studies and Inhibitor Screening

Investigators exploring the acyl‑enzyme mechanism of bovine milk lipoprotein lipase or screening for modulators of the acyl‑enzyme intermediate should exclusively use p‑nitrophenyl laurate. The substrate enables trapping of the lauryl‑enzyme intermediate [1], providing a direct readout of the catalytic step that is rate‑limiting in interfacial lipolysis.

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